molecular formula C8H10BrNO2S B15224813 N-(2-bromo-3-methylphenyl)methanesulfonamide

N-(2-bromo-3-methylphenyl)methanesulfonamide

Cat. No.: B15224813
M. Wt: 264.14 g/mol
InChI Key: ZGSFTHMCWDSRFZ-UHFFFAOYSA-N
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Description

N-(2-bromo-3-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO2S. It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a 2-bromo-3-methylphenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-3-methylphenyl)methanesulfonamide typically involves the reaction of 2-bromo-3-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

2-bromo-3-methylaniline+methanesulfonyl chlorideThis compound\text{2-bromo-3-methylaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2-bromo-3-methylaniline+methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-3-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-bromo-3-methylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-3-methylphenyl)methanesulfonamide
  • N-(2-fluoro-3-methylphenyl)methanesulfonamide
  • N-(2-iodo-3-methylphenyl)methanesulfonamide

Uniqueness

N-(2-bromo-3-methylphenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it valuable for specific applications in research and development.

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

N-(2-bromo-3-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H10BrNO2S/c1-6-4-3-5-7(8(6)9)10-13(2,11)12/h3-5,10H,1-2H3

InChI Key

ZGSFTHMCWDSRFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C)Br

Origin of Product

United States

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